1,1,1-Tris(diphenylphosphino)methane
Overview
Description
1,1,1-Tris(diphenylphosphino)methane, also known as Triphos, is an organophosphorus compound with the chemical formula CH₃C[CH₂P(C₆H₅)₂]₃. It is an air-sensitive white solid that serves as a tripodal ligand, meaning it can coordinate to a metal center through three phosphorus atoms. This compound is widely used in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with various transition metals .
Mechanism of Action
Target of Action
1,1,1-Tris(diphenylphosphino)methane is an organophosphorus compound that is primarily used as a ligand in the field of inorganic chemistry . It forms complexes with many transition metals, usually as a tripodal ligand .
Mode of Action
The mode of action of this compound involves its ability to form stable complexes with transition metals . This property makes it a valuable ligand in various catalytic reactions.
Biochemical Pathways
This compound is widely used in catalytic reactions such as hydrogenation, carbonylation, reduction, and coupling . These reactions are crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.
Result of Action
The result of the action of this compound is the formation of stable complexes with transition metals . These complexes can then participate in various catalytic reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its reactivity may be affected by the presence of other substances in the reaction mixture.
Biochemical Analysis
Biochemical Properties
1,1,1-Tris(diphenylphosphino)methane plays a significant role in biochemical reactions, particularly in the formation of metal-ligand complexes. It interacts with various enzymes and proteins, acting as a ligand that can stabilize metal centers in catalytic processes. For example, it forms complexes with transition metals such as rhodium, which are used to study mechanistic aspects of homogeneous catalysts . These interactions are crucial for understanding the catalytic cycles of reactions like hydrogenation of alkenes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a ligand in metal complexes. These complexes can influence cell function by participating in catalytic reactions that are essential for cellular metabolism. For instance, metal-ligand complexes involving this compound can affect cell signaling pathways and gene expression by modulating the activity of metal-dependent enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal centers. It acts as a tridentate ligand, coordinating with three sites on a metal atom to form stable complexes. These complexes can either inhibit or activate enzymes, depending on the nature of the metal and the specific reaction. For example, complexes with rhodium can serve as intermediates in catalytic cycles, facilitating reactions such as hydrogenation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the stability of metal-ligand complexes involving this compound can influence the duration and efficacy of catalytic reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can form stable metal-ligand complexes that facilitate catalytic reactions without causing significant toxicity. At high doses, there may be toxic or adverse effects due to the accumulation of metal complexes in tissues. Threshold effects have been observed, where the efficacy of catalytic reactions increases up to a certain dosage, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways through its role as a ligand in metal complexes. These complexes can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, metal-ligand complexes involving this compound can participate in redox reactions, affecting the balance of reactive oxygen species and other metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, metal-ligand complexes involving this compound can be transported to specific cellular compartments where they participate in catalytic reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can influence the activity and function of the compound, as metal-ligand complexes may be more effective in certain cellular environments. For example, the localization of this compound in mitochondria can enhance its role in redox reactions and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Tris(diphenylphosphino)methane is typically synthesized through the reaction of sodium diphenylphosphide with 1,1,1-trichloromethane. The reaction proceeds as follows:
[ 3 \text{Ph}_2\text{PNa} + \text{CH}_3\text{C(CH}_2\text{Cl)}_3 \rightarrow \text{CH}_3\text{C[CH}_2\text{PPh}_2]_3 + 3 \text{NaCl} ]
This reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tris(diphenylphosphino)methane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Can participate in substitution reactions where one or more of the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as rhodium chloride or platinum chloride under inert atmosphere conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Coordination Complexes: Such as [Rh(Triphos)Cl(C₂H₄)], [Rh(Triphos)H(C₂H₄)], and [Rh(Triphos)(C₂H₅)(C₂H₄)].
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Scientific Research Applications
1,1,1-Tris(diphenylphosphino)methane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the mechanistic aspects of homogeneous catalysis.
Biology: Employed in the synthesis of metal complexes that can act as enzyme mimics or inhibitors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of catalysts for industrial processes such as hydrogenation, hydroformylation, and polymerization
Comparison with Similar Compounds
1,1,1-Tris(diphenylphosphino)methane is unique due to its tripodal structure, which allows it to form highly stable complexes with transition metals. Similar compounds include:
Tris(aminomethyl)ethane: A tripodal triamine with the formula CH₃C(CH₂NH₂)₃.
Bis(diphenylphosphinoethyl)phenylphosphine: A bidentate ligand with the formula PhP(C₂H₄PPh₂)₂.
Tris(2-diphenylphosphinoethyl)amine: A tripodal ligand with the formula N[CH₂CH₂PPh₂]₃
These compounds share some structural similarities but differ in their coordination properties and applications.
Properties
IUPAC Name |
bis(diphenylphosphanyl)methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDFRUPZLLIHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390702 | |
Record name | Methanetriyltris(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28926-65-0 | |
Record name | Methanetriyltris(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28926-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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